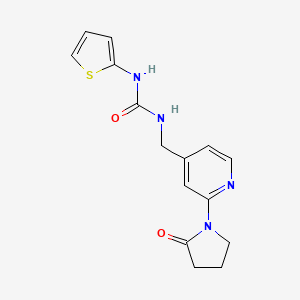

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-14-4-1-7-19(14)12-9-11(5-6-16-12)10-17-15(21)18-13-3-2-8-22-13/h2-3,5-6,8-9H,1,4,7,10H2,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIZLMYTIGDOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone and pyridine intermediates, followed by their coupling with a thiophene derivative. The final step often involves the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the pyridine ring yields piperidine derivatives.

Scientific Research Applications

Research indicates that compounds similar to 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea exhibit various biological activities, particularly in oncology and infectious diseases.

Antitumor Activity

Several studies have highlighted the antitumor efficacy of urea derivatives, particularly those incorporating thiazole and pyrrolidine moieties. For instance:

| Cell Line | GI50 (µM) |

|---|---|

| Non-small lung cancer | 1.7 |

| Prostate cancer | 15.9 |

| Ovarian cancer | 25.9 |

These findings suggest that structural modifications can significantly influence the cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays, with urea derivatives noted for their broad-spectrum antibacterial properties. Minimum inhibitory concentrations (MIC) against common pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These results indicate potential effectiveness against bacterial infections, which could be beneficial in clinical settings.

Structure-Activity Relationship (SAR)

The presence of both the thiazole and pyrrolidine rings is crucial for biological activity, as these structures are associated with enhanced binding affinity to target proteins involved in tumor growth and bacterial resistance.

Case Studies and Research Findings

- Antitumor Efficacy : A study reported that urea derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic potential.

- Antimicrobial Properties : Another investigation focused on thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyridine and thiophene rings may play a role in binding to these targets, while the urea linkage could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds

Biological Activity

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure, incorporating a pyridine ring, a pyrrolidinone moiety, and a thiophene group, which contribute to its diverse chemical properties and biological interactions. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

The molecular formula of 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is , with a molecular weight of approximately 316.4 g/mol. The compound's structure can be represented as follows:

This structure highlights the presence of multiple functional groups that are critical for its biological activity.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit anti-cancer properties by inhibiting cell proliferation through various pathways, including apoptosis and cell cycle arrest . The thiourea moiety, in particular, has been associated with the inhibition of protein farnesyl transferase, which plays a role in cancer cell signaling pathways .

Anticancer Activity

Research has indicated that derivatives of urea and thiourea exhibit significant anticancer activities. For instance, compounds similar to 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea demonstrated selective cytotoxicity against various cancer cell lines. In vitro studies have shown that such compounds can reduce the viability of cancer cells significantly, with IC50 values often in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25.9 |

| MDA-MB-231 (Breast) | 15.9 |

| HT-29 (Colon Cancer) | 28.7 |

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiourea moieties have shown antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus . The structural diversity provided by the pyridine and thiophene components may enhance the compound's ability to interact with microbial targets.

Case Studies

A notable study evaluated several derivatives of thiourea compounds for their biological activities. Among these, one derivative demonstrated potent activity against the A549 lung cancer cell line with an IC50 value of 16.23 µM, showcasing a higher efficacy compared to standard chemotherapeutics like etoposide . Another study highlighted the selective antimicrobial effects against resistant strains, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea?

The compound is synthesized via palladium-catalyzed coupling reactions or nucleophilic substitutions. For example, urea derivatives are often formed by reacting isocyanides with amines under catalytic conditions, as demonstrated in palladium-catalyzed systems for analogous compounds . Key steps include protecting group strategies (e.g., tert-butyl groups for NH protection) and purification via column chromatography. NMR spectroscopy (¹H, ¹³C) is critical for verifying structural integrity, with characteristic peaks for urea NH (~10.0 ppm in ¹H NMR) and pyridine/pyrrolidinone moieties .

Q. How can researchers confirm the purity and identity of this compound?

Analytical techniques include:

- ¹H/¹³C NMR : Assign peaks for urea NH (~10.0–10.5 ppm), pyridyl protons (6.5–8.5 ppm), and thiophene signals (6.5–7.5 ppm) .

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding patterns in solid-state structures .

Q. What preliminary biological assays are recommended for evaluating this compound?

Screen for cytotoxicity (MTT assay), enzyme inhibition (kinase/phosphatase assays), or receptor-binding affinity (SPR/BLI). For urea derivatives, antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) is commonly tested, with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for stabilizing intermediates.

- Temperature control : Lower temperatures (0–25°C) may reduce side reactions during urea formation .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How should researchers address contradictory bioactivity data across studies?

- Dose-dependent effects : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media, consistent cell passage numbers) .

- Metabolic stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .

- Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended interactions .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) of this compound?

- Molecular docking (AutoDock, Glide) : Model interactions with target proteins (e.g., kinases) using the urea moiety as a hydrogen-bond donor .

- DFT calculations (Gaussian) : Optimize geometry and predict electronic properties (e.g., charge distribution on thiophene) .

- MD simulations (AMBER) : Simulate binding kinetics and stability in aqueous environments .

Q. How can environmental fate studies be designed for this compound?

- Degradation pathways : Expose the compound to UV light or microbial consortia, then analyze metabolites via LC-MS .

- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algal models using OECD guidelines .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Q. What experimental designs are recommended for in vivo studies?

- Pharmacokinetics : Administer the compound intravenously/orally to rodents, then collect plasma for LC-MS/MS analysis of bioavailability and half-life .

- Toxicity : Conduct OECD 407-compliant 28-day repeated-dose studies, monitoring liver/kidney biomarkers .

- Efficacy models : Use xenograft mice implanted with target cancer cells to assess tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.